2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
(2-iodophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24IN5O/c1-16-7-9-18(10-8-16)26-21-15-17(2)25-23(27-21)29-13-11-28(12-14-29)22(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLBSWOTYRFVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Iodobenzoyl Group:
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine and pyrimidine rings under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Halogen-Substituted Benzoylpiperazine Analogs
Compounds with halogenated benzoyl groups on the piperazine ring exhibit variations in potency and selectivity based on halogen size and electronegativity:
Key Findings :
Pyrimidin-4-amine Core Modifications
Variations in the pyrimidine core and substituents significantly impact activity:
Key Findings :
Piperazine Ring Modifications
Substituents on the piperazine ring influence conformational flexibility and target engagement:
Key Findings :
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- H NMR: Identify methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and iodobenzoyl carbons .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm) and N–H bends (~3300 cm) .
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can researchers reconcile contradictory bioactivity data across studies?
Methodological Answer :
Contradictions may arise due to:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) .
- Structural analogs : Compare activity with derivatives lacking the 2-iodo substituent to isolate electronic/steric effects .
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) .
Example : A study on pyrimidine derivatives showed conflicting IC values due to differing solvent systems; replicating under inert atmospheres resolved discrepancies .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Core modifications : Synthesize analogs with halogens (F, Cl) or methoxy groups at the benzoyl position to assess electronic effects .
- Piperazine substitutions : Replace piperazine with morpholine or thiomorpholine to evaluate ring flexibility .
- Biological testing : Use a panel of cancer cell lines (e.g., HeLa, MCF-7) and compare IC values with computational docking (e.g., AutoDock Vina) to predict binding modes .
Basic: What purification techniques ensure high yields and purity?
Q. Methodological Answer :
- Recrystallization : Use ethanol or acetonitrile for thermally stable compounds .
- Flash chromatography : Optimize solvent polarity (e.g., 20–50% ethyl acetate in hexane) to separate iodinated byproducts .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .
Advanced: How does the 2-iodobenzoyl group influence reactivity and binding affinity?
Q. Methodological Answer :
- Steric effects : The bulky iodine atom may hinder rotation, locking the benzoyl group in a planar conformation, as seen in fluorophenyl analogs .
- Electronic effects : Iodine’s electron-withdrawing nature enhances electrophilicity of the carbonyl, facilitating nucleophilic attacks (e.g., by cysteine residues in target proteins) .
- Binding validation : Use X-ray crystallography or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., kinases) .
Notes
- Advanced questions emphasize mechanistic insights and experimental design.
- Structural analogs from and provide foundational data for SAR.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
